molecular formula C18H17NO5S B5062435 DIMETHYL 5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE

Cat. No.: B5062435
M. Wt: 359.4 g/mol
InChI Key: UBFWZPCARKUZMR-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE: is a complex organic compound with the molecular formula C24H21NO5S . This compound is characterized by the presence of a phenylsulfanyl group attached to an acetylamino moiety, which is further connected to a dimethyl isophthalate core. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common method includes the acylation of dimethyl isophthalate with 2-(phenylsulfanyl)acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: DIMETHYL 5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted amides or thiols

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the acetylamino moiety may facilitate the compound’s binding to specific receptors, modulating cellular signaling pathways .

Properties

IUPAC Name

dimethyl 5-[(2-phenylsulfanylacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-23-17(21)12-8-13(18(22)24-2)10-14(9-12)19-16(20)11-25-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFWZPCARKUZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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